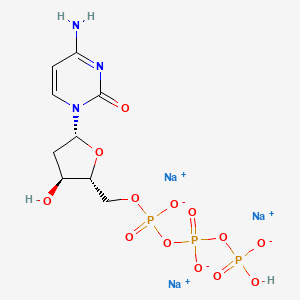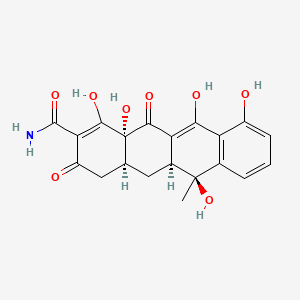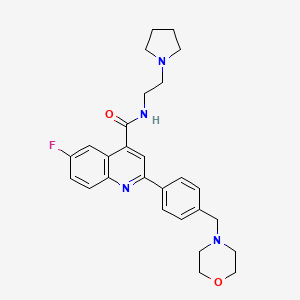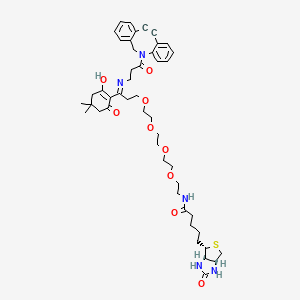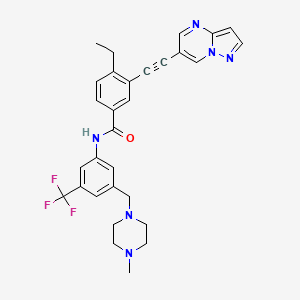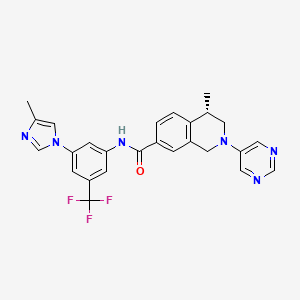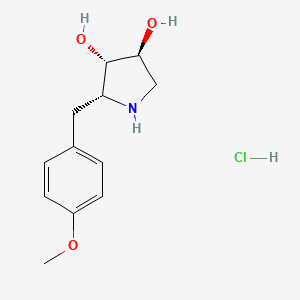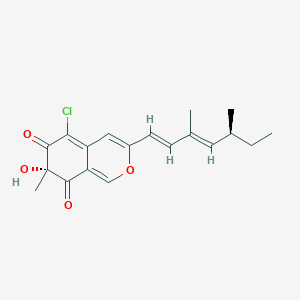
Dextranomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dextranomer is a synthetic cross-linked dextran polymer. It is primarily used as a cicatrizant in dressings for wound healing and in pharmaceutical products to treat fecal incontinence . The compound consists of dextran polymer chains cross-linked into a three-dimensional network, which allows it to absorb wound exudate, debris, and microorganisms, promoting a cleaner wound environment .
準備方法
Synthetic Routes and Reaction Conditions: Dextranomer is synthesized by cross-linking dextran polymer chains. The process involves the reaction of dextran with a cross-linking agent, such as epichlorohydrin, under alkaline conditions. The reaction typically occurs in an aqueous solution, and the resulting product is a three-dimensional network of cross-linked dextran .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where dextran and the cross-linking agent are mixed under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reactants, are carefully monitored to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions: Dextranomer primarily undergoes hydrolysis reactions. The cross-linked dextran polymer can be broken down by dextranase enzymes, which hydrolyze the α-1,6 glycosidic bonds in the dextran chains .
Common Reagents and Conditions:
Major Products Formed:
科学的研究の応用
Dextranomer has a wide range of applications in scientific research, including:
Chemistry:
Biology:
Medicine:
Wound Healing: this compound is widely used in wound dressings to promote healing by absorbing exudate and debris from the wound.
Fecal Incontinence Treatment: this compound in stabilized sodium hyaluronate is used as an injectable bulking agent to treat fecal incontinence.
Industry:
作用機序
Dextranomer exerts its effects through a capillary action that absorbs wound exudate, debris, and microorganisms into the this compound beads or the spaces between the beads. This process helps to cleanse the wound and promote natural healing . The compound does not directly affect tissue repair but aids in wound management by removing harmful substances from the wound surface .
類似化合物との比較
Dextran: Like dextranomer, dextran is a polysaccharide composed of glucose units.
Hyaluronic Acid: Hyaluronic acid is another polysaccharide used in wound healing and as a bulking agent.
Uniqueness of this compound: this compound’s unique three-dimensional cross-linked structure allows it to absorb large amounts of exudate and debris, making it particularly effective in wound healing applications. Its ability to form a stable gel when combined with hyaluronic acid also makes it a valuable bulking agent for treating fecal incontinence .
特性
CAS番号 |
56087-11-7 |
|---|---|
IUPAC名 |
None |
InChI |
None |
InChIキー |
None |
SMILES |
O1[C@@H]([C@@H](O)[C@@H]([C@H](O)[C@H]1O*)O)CO[C@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)OCC(CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O*)O)O)O)CO[C@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)C*)O)CO[C@H]1O[C@H](C*)[C@@H](O)[C@@H](O)[C@H]1O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Dextranomer; Debrisan; Dextranomere; Dextranomero; Dextranomerum. |
製品の起源 |
United States |
Q1: How does dextranomer interact with wounds to promote healing?
A1: this compound possesses a high molecular weight and a porous structure, enabling it to absorb exudate and create a moist wound environment conducive to healing. [] It also interacts with and traps bacteria, contributing to a cleaner wound bed. []
Q2: What are the downstream effects of this compound in wound healing?
A2: By absorbing exudate, this compound helps reduce wound edema and promote autolytic debridement, ultimately contributing to faster wound closure. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The specific molecular formula and weight of this compound can vary depending on the degree of cross-linking and the manufacturing process. It is essentially a complex polysaccharide composed of glucose units linked predominantly by α-1,6-glycosidic bonds.
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data for this compound is not extensively detailed in the provided research, techniques like infrared spectroscopy can be employed to characterize its structure, particularly the glycosidic bonds and functional groups.
Q5: How does this compound perform in moist environments?
A5: this compound exhibits excellent compatibility with moist environments, readily absorbing wound exudate and maintaining a moist environment that promotes healing. [, ]
Q6: What are the applications of this compound under various conditions?
A6: this compound's properties make it suitable for various applications like: * Treating chronic wounds, including venous leg ulcers and pressure ulcers. [, ] * Managing infected wounds. [, ] * Endoscopic treatment of VUR in children. [, ] * Bulking agent for urinary incontinence. [, ]
Q7: Does this compound possess any inherent catalytic properties?
A7: this compound is not inherently catalytic. Its primary mechanism of action relies on its physical properties like porosity and absorbency.
Q8: Have any computational studies been conducted on this compound?
A8: While the provided research doesn't delve into computational studies, techniques like molecular dynamics simulations could be employed to understand this compound's behavior in various environments and potentially guide the development of modified this compound-based materials.
Q9: How does modifying the structure of this compound impact its properties?
A9: While specific structure-activity relationships are not extensively discussed in the provided research, altering this compound's cross-linking density could influence its degradation rate, swelling behavior, and overall efficacy.
Q10: What is the stability of this compound under various storage conditions?
A10: While specific stability data is not extensively detailed, this compound formulations are typically stable under recommended storage conditions.
Q11: Are there formulation strategies to improve this compound's properties?
A11: Combining this compound with other agents, such as hyaluronic acid, has been explored to enhance its properties and broaden its applications. [, , ]
Q12: Does the use of this compound comply with relevant SHE regulations?
A12: this compound-based medical products are subject to stringent safety and efficacy regulations. Manufacturers and researchers must adhere to these guidelines to ensure the safe and ethical use of the material.
Q13: What is the ADME profile of this compound?
A13: As a locally administered agent, this compound is not systemically absorbed. It primarily exerts its effects locally at the site of application.
Q14: What in vitro and in vivo studies support the efficacy of this compound?
A14: Numerous studies have investigated the efficacy of this compound. * In vitro studies can assess its antibacterial properties and interaction with wound cells.* Animal models, often using induced wounds, evaluate healing rates, infection control, and tissue response. []* Clinical trials in humans have demonstrated its efficacy in managing chronic wounds and treating VUR. [, ]
Q15: What are the known side effects associated with this compound?
A15: this compound is generally well-tolerated. Some individuals may experience mild, transient side effects like local irritation or allergic reactions. []
Q16: Can this compound be used in drug delivery systems?
A16: While not extensively explored in the provided research, this compound's biocompatibility and biodegradability make it a potential candidate for developing targeted drug delivery systems, particularly for wound healing applications.
Q17: How is this compound quantified in biological samples?
A17: As a locally administered agent, this compound quantification in biological samples is not typically required.
Q18: What is the environmental impact of this compound disposal?
A18: this compound is biodegradable, minimizing its environmental impact.
Q19: How does the solubility of this compound impact its applications?
A19: this compound's water-absorbing capacity, rather than its solubility, is key to its function in wound healing and other applications.
Q20: What are some alternatives to this compound in wound care?
A20: Alternatives to this compound in wound care include:* Alginate dressings []* Hydrocolloid dressings []* Honey-based wound care products []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


